molecular formula C7H12N4O B13252121 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol

Cat. No.: B13252121
M. Wt: 168.20 g/mol
InChI Key: QQUIXJOFAOVHEE-UHFFFAOYSA-N
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Description

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol is a heterocyclic compound that features a triazole ring fused to a piperidine ring with a hydroxyl group attached to the piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol typically involves the cycloaddition reaction between an alkyne and an azide, known as the Huisgen 1,3-dipolar cycloaddition or “click chemistry”. This reaction is often catalyzed by copper(I) ions. The general synthetic route can be summarized as follows:

    Preparation of Alkyne and Azide Precursors: The alkyne and azide precursors are synthesized separately.

    Cycloaddition Reaction: The alkyne and azide are reacted in the presence of a copper(I) catalyst to form the triazole ring.

    Hydroxylation: The resulting triazole compound is then hydroxylated to introduce the hydroxyl group on the piperidine ring.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Preparation of Precursors: Large-scale synthesis of alkyne and azide precursors.

    Catalytic Cycloaddition: Use of efficient catalytic systems to ensure high yield and purity.

    Purification: The final product is purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The triazole ring can be reduced under specific conditions.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) is commonly employed.

    Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group.

Major Products

    Oxidation: Formation of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-one.

    Reduction: Formation of partially or fully reduced triazole derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol has numerous applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biology: The compound is studied for its interactions with biological macromolecules and its potential as a biochemical probe.

    Material Science: It is used in the development of novel materials with unique properties, such as polymers and nanomaterials.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol involves its interaction with specific molecular targets. The triazole ring can engage in hydrogen bonding and π-π interactions with proteins and enzymes, potentially inhibiting their activity. The hydroxyl group can also form hydrogen bonds, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-1,2,3-Triazol-4-yl)pyridine: Similar structure but with a pyridine ring instead of piperidine.

    3-(1H-1,2,3-Triazol-4-yl)benzene: Similar structure but with a benzene ring instead of piperidine.

    3-(1H-1,2,3-Triazol-4-yl)methanol: Similar structure but with a methanol group instead of piperidine.

Uniqueness

3-(1H-1,2,3-Triazol-4-yl)piperidin-3-ol is unique due to the presence of both the triazole and piperidine rings, which confer distinct chemical and biological properties. The hydroxyl group further enhances its reactivity and potential for forming hydrogen bonds, making it a versatile compound in various applications.

Properties

IUPAC Name

3-(2H-triazol-4-yl)piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4O/c12-7(2-1-3-8-5-7)6-4-9-11-10-6/h4,8,12H,1-3,5H2,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUIXJOFAOVHEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)(C2=NNN=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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